Quinoxalin-5-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-5-ylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H17BN2O2. This compound is characterized by the presence of a quinoxaline ring attached to a boronic acid pinacol ester group. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ylboronic acid pinacol ester typically involves the reaction of quinoxaline derivatives with boronic acid pinacol esters. One common method is the direct borylation of quinoxaline using boronic acid pinacol ester in the presence of a palladium catalyst. This reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction progress .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Bases (e.g., KF), acids (e.g., HCl), and solvents (e.g., water, methanol).
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Quinoxalin-5-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxalin-5-ylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The boronic ester group can also participate in protodeboronation reactions, where it is converted to a hydrocarbon through the action of a base or acid .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar reactions but with a phenyl group instead of a quinoxaline ring.
2-Pyridylboronic Acid Pinacol Ester: Known for its stability and used in various coupling reactions.
Uniqueness: Quinoxalin-5-ylboronic acid pinacol ester is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the quinoxaline moiety is desired .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDAQVGPYJGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.